molecular formula C6H5BrFN B2801183 3-Bromo-4-fluoro-5-methylpyridine CAS No. 1211536-44-5

3-Bromo-4-fluoro-5-methylpyridine

Cat. No.: B2801183
CAS No.: 1211536-44-5
M. Wt: 190.015
InChI Key: BLVMAMKIOZSIGB-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-methylpyridine is a heterocyclic organic compound that belongs to the class of substituted pyridines It features a bromine atom at the third position, a fluorine atom at the fourth position, and a methyl group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-methylpyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-fluoro-5-methylpyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-methylpyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can produce a range of substituted pyridines.

Scientific Research Applications

3-Bromo-4-fluoro-5-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluoropyridine: Lacks the methyl group at the fifth position.

    4-Fluoro-5-methylpyridine: Lacks the bromine atom at the third position.

    3-Bromo-5-methylpyridine: Lacks the fluorine atom at the fourth position.

Uniqueness

3-Bromo-4-fluoro-5-methylpyridine is unique due to the presence of both bromine and fluorine atoms along with a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-bromo-4-fluoro-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVMAMKIOZSIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211536-44-5
Record name 3-bromo-4-fluoro-5-methylpyridine
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